4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Description
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione is a thiomorpholinedione derivative featuring a 3-(trifluoromethyl)phenyl substituent at the 4-position of the heterocyclic core. Thiomorpholinediones are sulfur-containing six-membered rings with two ketone groups, which confer unique electronic and steric properties. The trifluoromethyl group at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUYJJEVAWGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215998 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-06-0 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of radical initiators . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques like chromatography and crystallization ensures the production of high-purity 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for sensitive reductions to reflux conditions for more robust reactions .
Major Products Formed
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors involved in key biological processes, such as signal transduction and gene expression . The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group on the phenyl ring significantly impacts molecular properties. For example:
- 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione vs. Thiazole derivatives like 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]thiazole (MV484) and 2-Hydroxy-4-[4-(trifluoromethyl)phenyl]thiazole (MV483) demonstrate similar positional effects, with the 3-substituted thiazole showing higher polarity due to asymmetric electron withdrawal .
Comparison with Halogenated Derivatives
The introduction of halogens (e.g., Cl) alongside trifluoromethyl groups modulates reactivity and solubility:
- 4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione :
This analog (CAS 338421-37-7) incorporates a chloro substituent at the 4-position of the phenyl ring, increasing molecular weight (309.69 g/mol vs. 299.25 g/mol for the target compound) and enhancing electrophilicity. Such modifications may improve binding to electron-rich biological targets .
Bis(trifluoromethyl)phenyl Analogs
Compounds with bis(trifluoromethyl)phenyl groups, such as 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(9R)-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (CAS 1256245-79-0), exhibit markedly higher lipophilicity (logP ~4.5 vs. ~3.2 for the target compound) due to increased fluorine content. This enhances membrane permeability but may reduce aqueous solubility .
Urea-Based Derivatives
Urea derivatives with trifluoromethylphenyl groups, such as 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) , share the trifluoromethylphenyl motif but replace the thiomorpholinedione core with a urea linkage. Urea derivatives generally exhibit higher hydrogen-bonding capacity, which can improve target engagement but reduce metabolic stability compared to thiomorpholinediones .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Fluorine Content and Lipophilicity
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H10F3N2O2S
- Molecular Weight : 285.27 g/mol
- Structure : The compound features a thiomorpholine ring with trifluoromethyl and phenyl substitutions, which contribute to its unique properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating a broad spectrum of activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast and colon cancer cells. The results suggest that it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways related to cell survival.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antimicrobial activity.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, suggesting strong anticancer potential.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The carbonyl groups in the thiomorpholine ring can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Membrane Disruption : The hydrophobic trifluoromethyl group enhances the compound's ability to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Trifluoromethyl group enhances potency |
| 4-(2-Methylphenyl)thiomorpholine-3,5-dione | Moderate | Low | Lacks trifluoromethyl substitution |
| 4-(2-Fluorophenyl)piperazine derivative | Low | High | Piperazine ring alters mechanism |
Uniqueness
The presence of both a thiomorpholine structure and a trifluoromethyl group distinguishes this compound from others in its class, contributing to its enhanced biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
